Product packaging for 3-Methoxy-4-(trifluoromethyl)benzylamine(Cat. No.:CAS No. 1261854-81-2)

3-Methoxy-4-(trifluoromethyl)benzylamine

Cat. No.: B2545445
CAS No.: 1261854-81-2
M. Wt: 205.18
InChI Key: VKCVOXQSFQAUBE-UHFFFAOYSA-N
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Description

Research Applications and Value 3-Methoxy-4-(trifluoromethyl)benzylamine is a benzylamine derivative valued in medicinal chemistry and drug discovery research. Its structure, featuring a benzylamine core substituted with a methoxy group and a trifluoromethyl group at the 3- and 4- positions of the benzene ring, makes it a versatile building block for the synthesis of more complex molecules . The trifluoromethyl group is a common motif in active pharmaceutical ingredients due to its ability to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability. The primary amine (-NH₂) group serves as a key functional handle for amide bond formation or nucleophilic substitution reactions, allowing researchers to incorporate this scaffold into libraries of potential bioactive compounds. Specifications and Properties The compound has the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . Its SMILES notation is COC1=C(C=CC(=C1)CN)C(F)(F)F, and its InChIKey is OLXNTNRECSTMGX-UHFFFAOYSA-N . Based on its predicted properties, it has a boiling point of approximately 242.0±40.0 °C and a density of 1.229±0.06 g/cm³ . The topological polar surface area (TPSA) is 35.2 Ų . Handling and Safety This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Similar benzylamine compounds are classified as corrosive and carry GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, in a well-ventilated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B2545445 3-Methoxy-4-(trifluoromethyl)benzylamine CAS No. 1261854-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-methoxy-4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCVOXQSFQAUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 Methoxy 4 Trifluoromethyl Benzylamine

Strategies for Carbon-Fluorine Bond Formation in Trifluoromethylated Aromatics

The trifluoromethyl (CF3) group is a crucial substituent in medicinal chemistry, often enhancing properties like metabolic stability and lipophilicity. rsc.org Consequently, numerous methods for its introduction into aromatic systems have been developed.

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. nih.gov These methods often proceed under mild conditions and exhibit excellent functional group tolerance. nih.gov The photocatalytic trifluoromethylation of arenes typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor via a single electron transfer (SET) process initiated by a photo-excited catalyst. princeton.edu

Several systems have been developed for this purpose. For instance, the MacMillan group reported a method using [Ru(phen)3]Cl2 as a photocatalyst and trifluoromethanesulfonyl chloride (CF3SO2Cl) as the •CF3 source. rsc.orgmdpi.com The catalytic cycle is initiated by the visible-light excitation of the ruthenium complex, which then reduces the triflyl chloride to generate the trifluoromethyl radical. princeton.edu This radical subsequently adds to the aromatic ring. princeton.edu Iridium-based photocatalysts, such as [Ir(dtbbpy)(ppy)2]PF6, have also been employed to generate •CF3 radicals from sources like the greenhouse gas SF5CF3. rsc.org

Table 1: Examples of Photocatalytic Systems for Aromatic Trifluoromethylation
PhotocatalystTrifluoromethyl SourceMechanism HighlightReference
[Ru(phen)3]Cl2CF3SO2ClReduction of CF3SO2Cl by excited photocatalyst to form •CF3. princeton.edu rsc.orgmdpi.com
[Ir(dtbbpy)(ppy)2]PF6SF5CF3Single electron transfer from the photocatalyst to SF5CF3 generates a radical anion that fragments. rsc.org rsc.org
Methyl Blue (MB)Togni ReagentExcited MB is quenched by an amine, and the resulting radical species reduces the Togni reagent to release •CF3. mdpi.com mdpi.com
TiO2Silver trifluoroacetateSemiconductor photocatalysis generates •CF3 radicals. rsc.org rsc.org

Radical trifluoromethylation is a broad category that encompasses photocatalytic methods but also includes techniques initiated by thermal or chemical means. The core of these approaches is the generation of the highly reactive trifluoromethyl radical, which then attacks the aromatic ring.

Historically, thermal homolysis of reagents like CF3I, CF3Br, and CF3Cl was used to achieve radical trifluoromethylation of halobenzenes. rsc.org More contemporary methods often rely on milder conditions. For example, the application of piezoelectric materials, such as BaTiO3, in conjunction with ball milling represents a solvent-free, mechanochemical approach to generate CF3 radicals from sources like the Umemoto reagent. researchgate.net This mechanoredox method is fast, efficient, and insensitive to air. researchgate.net

Metal compounds can also play a role in generating trifluoromethyl radicals from various precursors, although they may not be directly involved in the final C-CF3 bond-forming step. acs.org These radical processes offer complementary reactivity to other methods and are particularly useful for creating sterically hindered products. princeton.edu

In drug discovery and development, the ability to introduce key functional groups at a late stage of a synthesis is highly valuable. princeton.edunih.gov Late-stage trifluoromethylation allows for the direct modification of complex, biologically active molecules without the need for lengthy, de novo synthesis. princeton.edu This approach avoids pre-functionalization of the aromatic ring and can be used to modify existing pharmaceutical agents. princeton.edu

One notable strategy involves the conversion of an arene into an aryl thianthrenium salt, which can then undergo a photoredox-catalyzed cross-coupling with a copper-based trifluoromethyl reagent. nih.gov This two-step sequence enables site-selective trifluoromethylation with broad functional group tolerance, even on a gram scale. nih.gov Other methods utilize iron catalysis for the photodecarboxylation of trifluoroacetates, generating •CF3 radicals that can functionalize drug-like molecules. researchgate.net These techniques are attractive because trifluoroacetic acid and its salts are inexpensive and readily available sources of the trifluoromethyl group. researchgate.net

Approaches for Introducing the Methoxy (B1213986) Functionality

The methoxy group (-OCH3) is another common feature in pharmaceuticals. It can act as a versatile synthetic handle and influence the electronic properties of the aromatic ring. nih.gov

The formation of aryl ethers, such as the methoxy group on an aromatic ring, can be accomplished through several etherification strategies. Classic methods include the Williamson ether synthesis, though this is more commonly applied to the formation of alkyl ethers. For aryl ethers, metal-catalyzed cross-coupling reactions are prevalent.

Modern methods often employ copper or palladium catalysts to couple aryl halides with an alcohol or alkoxide. organic-chemistry.org For instance, copper-catalyzed methoxylation of aryl halides can be achieved using inexpensive cuprous halide catalysts. google.com The choice of ligand is often crucial for achieving high catalytic efficiency. organic-chemistry.orggoogle.com Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amination-type couplings, can also be adapted for ether synthesis, coupling aryl halides with alcohols in the presence of a suitable phosphine (B1218219) ligand and a base. organic-chemistry.org

Table 2: Selected Methods for Aryl Methyl Ether Synthesis
Catalyst SystemAryl SubstrateMethoxy SourceKey FeatureReference
Copper Halide / LigandAryl HalideCoupling AgentUtilizes inexpensive copper catalysts with ligand regulation. google.com google.com
Palladium / Phosphine LigandAryl Halide (Br, Cl)tert-Butoxide / MethanolEffective for unactivated aryl chlorides and bromides. organic-chemistry.org organic-chemistry.org
Copper / N,N-dimethylglycineAryl IodideAliphatic AlcoholUllmann-type coupling under specific ligand conditions. organic-chemistry.org organic-chemistry.org

The methoxy group itself can be used to control the regioselectivity of subsequent reactions on the aromatic ring. It is a well-established "directed metalation group" (DMG) in a process known as Directed ortho Metalation (DoM). wikipedia.org

In DoM, the heteroatom (oxygen) of the methoxy group acts as a Lewis base, coordinating to a strong organolithium base, such as n-butyllithium. wikipedia.org This interaction positions the base to selectively deprotonate the nearest ortho C-H bond, forming a stable aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a wide variety of electrophiles, allowing for the exclusive functionalization of the position ortho to the methoxy group. wikipedia.org This strategy provides a powerful tool for achieving regioselectivity that might be difficult to obtain through conventional electrophilic aromatic substitution, where a methoxy group typically directs to both ortho and para positions. wikipedia.org

Formation of the Benzylamine (B48309) Moiety

The critical step in the synthesis of the target compound is the formation of the benzylamine functional group. Several robust and widely applied methods are available for this transformation, each with its own set of advantages and specific applications.

Reductive Amination Protocols for Benzylamines

Reductive amination is a highly versatile and widely used method for the synthesis of amines. google.com This process typically involves the reaction of a carbonyl compound, in this case, 3-methoxy-4-(trifluoromethyl)benzaldehyde (B2794991), with an amine source such as ammonia (B1221849), followed by the reduction of the in situ-formed imine intermediate. ias.ac.in

The reaction can be performed in a one-pot fashion where the aldehyde, amine, and a selective reducing agent are combined. researchgate.net The choice of reducing agent is crucial to prevent the reduction of the starting aldehyde before imine formation. Common reagents for this purpose are mild hydride donors.

Key Features of Reductive Amination:

Starting Material: 3-methoxy-4-(trifluoromethyl)benzaldehyde

Amine Source: Ammonia or an ammonia equivalent (e.g., ammonium (B1175870) acetate)

Intermediate: A Schiff base (imine)

Reducing Agent: A mild reducing agent that selectively reduces the C=N double bond.

Reducing AgentTypical Reaction ConditionsNotes
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol, Room TemperatureA common and cost-effective reagent; the reaction is often performed in two steps (imine formation then reduction). ias.ac.in
Sodium cyanoborohydride (NaBH₃CN)Methanol, pH 6-7Stable under neutral and mildly acidic conditions, allowing for simultaneous imine formation and reduction.
Sodium triacetoxyborohydride (B8407120) (STAB)Dichloroethane (DCE) or Tetrahydrofuran (THF), Room TemperatureA mild and highly selective reagent, particularly effective for one-pot reductive aminations.
Catalytic Hydrogenation (H₂)H₂, Pd/C, or Raney Nickel catalystAn effective method, often providing high yields and clean product profiles. researchgate.net

Reduction of Nitriles or Nitro Compounds to Amines

An alternative pathway to the benzylamine moiety involves the chemical reduction of a corresponding benzonitrile (B105546) or nitroalkane precursor. These methods are fundamental transformations in organic synthesis for preparing primary amines.

The reduction of 3-methoxy-4-(trifluoromethyl)benzonitrile (B1371296) offers a direct route to the target benzylamine. This transformation requires potent reducing agents capable of converting the carbon-nitrogen triple bond of the nitrile group into a primary amine. Similarly, the reduction of a nitro compound, such as 1-(nitromethyl)-3-methoxy-4-(trifluoromethyl)benzene, can yield the desired product.

Common Reducing Agents for Nitriles and Nitro Compounds:

PrecursorReducing AgentTypical Reaction ConditionsNotes
3-methoxy-4-(trifluoromethyl)benzonitrileLithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workupA powerful, non-selective reducing agent that is highly effective for nitrile reduction.
Catalytic Hydrogenation (H₂)H₂, Raney Nickel or Rh/Al₂O₃ catalyst, high pressureA clean and efficient method, often used in industrial settings. rsc.org
1-(nitromethyl)-3-methoxy-4-(trifluoromethyl)benzeneCatalytic Hydrogenation (H₂)H₂, Pd/C, PtO₂, or Raney Nickel catalystThe most common method for reducing aliphatic nitro groups to amines.
Metal/Acid SystemsFe/HCl, Sn/HCl, or Zn/HClClassic reduction methods, though less common now due to waste generation.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. cmu.eduorganic-chemistry.org While this reaction typically forms anilines (Ar-NR₂) rather than benzylamines (Ar-CH₂NR₂), it can be strategically employed to synthesize precursors. researchgate.netnih.gov For instance, a benzyl (B1604629) halide, such as 3-methoxy-4-(trifluoromethyl)benzyl bromide, could be coupled with an amine source.

The reaction involves an oxidative addition of the benzyl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the product and regenerate the catalyst. cmu.edu The choice of ligand is critical for the efficiency of the catalytic cycle.

Hypothetical Palladium-Catalyzed Amination:

Substrate: 3-methoxy-4-(trifluoromethyl)benzyl bromide

Amine Source: Ammonia, or a protected equivalent like benzophenone (B1666685) imine or an alkali metal amide (e.g., LiNH₂).

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BippyPhos). organic-chemistry.orgnih.gov

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org

Convergent and Divergent Synthetic Routes

Multi-Step Linear Syntheses

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. syrris.jp A plausible multi-step linear synthesis for 3-methoxy-4-(trifluoromethyl)benzylamine could start from a more readily available substituted benzene (B151609) derivative and build the required functionality step-by-step.

Example of a Linear Synthetic Sequence:

Starting Material: 2-Bromo-5-methylanisole

Trifluoromethylation: Introduction of the CF₃ group at the position ortho to the methoxy group, potentially via a copper-mediated trifluoromethylation reaction.

Benzylic Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator to form the corresponding benzyl bromide.

Amination: Displacement of the bromide with an amine source, such as sodium azide (B81097) followed by reduction, or direct amination with ammonia.

Parallel Synthesis Strategies for Analogues

Parallel synthesis is a technique used to create a large number of related compounds (a library) simultaneously. nih.gov This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A divergent strategy, where a common intermediate is used to generate a wide array of final products, is often employed.

For creating analogues of this compound, reductive amination is an ideal reaction for parallel synthesis.

Parallel Synthesis via Reductive Amination:

Common Intermediate: 3-methoxy-4-(trifluoromethyl)benzaldehyde.

Library Generation: The aldehyde is dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of primary or secondary amines is then added to each vessel.

Reaction and Workup: A suitable reducing agent (like STAB) is added, and the reactions are allowed to proceed. Automated liquid handlers can be used for the additions and subsequent purification steps.

This strategy allows for the rapid generation of a library of N-substituted analogues of the target compound by varying the amine component, or a library of substituted benzylamines by starting with a diverse set of benzaldehydes and a common amine source like ammonia.

Process Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry prioritizes the development of processes that are both economically viable and environmentally benign. Process optimization for compounds like this compound involves a systematic investigation of reaction parameters—such as temperature, pressure, catalysts, and solvents—to maximize yield and purity while minimizing costs and environmental impact. This approach is intrinsically linked with the tenets of green chemistry, which advocate for waste prevention, high atom economy, the use of safer solvents and reagents, and energy efficiency.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Solvent-free reaction conditions represent an ideal approach, often involving the direct reaction of neat reactants, sometimes facilitated by grinding or heating. For the synthesis of benzylamines and related structures, solvent-free approaches, such as direct amidation reactions conducted at elevated temperatures without any solvent, have been reported. researchgate.net This not only reduces waste but can also simplify product isolation and purification.

Table 1: Comparison of Conventional vs. Solvent-Free Synthetic Approaches

Feature Conventional Solvent-Based Method Solvent-Free Method
Solvent Usage High (e.g., Toluene, DMF) None or minimal
Waste Generation Significant solvent and byproduct waste Reduced waste stream
Energy Consumption Often requires heating and solvent recovery May require heating, but no energy for solvent removal
Process Safety Risks associated with flammable/toxic solvents Generally safer due to absence of volatile solvents

| Work-up | Typically involves liquid-liquid extraction | Simpler, often direct crystallization or distillation |

Atom-Economical Methodologies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com A reaction with high atom economy maximizes the use of starting materials, thereby minimizing the generation of byproducts and waste. primescholars.com

Reactions such as additions and rearrangements are inherently 100% atom-economical. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For instance, the classical Gabriel synthesis of primary amines, while effective, has a very poor atom economy due to the formation of a stoichiometric amount of phthalhydrazide (B32825) derivative as a byproduct. primescholars.comresearchgate.net

Designing a synthetic route for this compound with high atom economy would involve prioritizing catalytic methods and reactions like reductive amination, where the atoms from the starting materials are efficiently integrated into the product structure.

Table 2: Illustrative Calculation of Atom Economy

Reaction Reactants Desired Product Byproducts % Atom Economy
Ideal Addition A + B C None 100%

| Substitution | A-X + B-Y | A-B | X-Y | < 100% |

Calculation: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green and efficient synthesis, enabling reactions to proceed under milder conditions with greater selectivity and at faster rates. For the synthesis of benzylamines, catalytic reductive amination is a key and widely used strategy. researchgate.netias.ac.inresearchgate.net This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, followed by the reduction of the intermediate imine.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants (usually a solid catalyst in a liquid or gas reaction mixture), offer significant advantages in process optimization and green chemistry. researchgate.net Their primary benefit is the ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused over multiple cycles. researchgate.netresearchgate.net This reduces waste and lowers costs.

In the synthesis of structurally related trifluoromethyl benzylamines, environmentally benign methods employing heterogeneous catalysts have been described. researchgate.net For example:

Imine Formation: Solid acid catalysts like K-10 montmorillonite (B579905) can be used to efficiently catalyze the formation of imines from trifluoromethyl ketones. researchgate.net

Hydrogenation: The subsequent reduction of the imine to the amine can be achieved using catalysts such as Palladium on barium carbonate (Pd/BaCO₃) or Raney Nickel. researchgate.netresearchgate.net These catalysts are robust and can often be recycled without a significant loss of activity. researchgate.net

The use of tandem catalytic systems, where multiple reaction steps are carried out in a single pot, further enhances efficiency by eliminating the need to isolate intermediates. hw.ac.uk For instance, a one-pot process could involve the dehydrogenation of a benzyl alcohol to an aldehyde, followed by amination and subsequent reduction, all facilitated by a combination of catalysts. hw.ac.uk

Table 3: Examples of Catalysts in Benzylamine Synthesis

Catalyst Reaction Type Key Advantages
K-10 Montmorillonite Imine Formation Inexpensive, reusable solid acid catalyst. researchgate.net
Pd/BaCO₃ Imine Hydrogenation High efficiency, good diastereoselectivity in chiral syntheses. researchgate.net
Raney Ni Reductive Amination High activity, widely used in industrial processes. researchgate.net
Aquivion-Fe Reductive Amination Recyclable, iron-based Lewis acid catalyst for greener synthesis. researchgate.net

| Copper (Cu) / Gold (Au) Catalysts | Tandem Dehydrogenation/Amination | Enables continuous, single-pot production from benzyl alcohols. hw.ac.uk |

By integrating these optimized and green methodologies, the synthesis of this compound can be approached in a manner that is efficient, scalable, and environmentally responsible.

Reactivity and Chemical Transformations of 3 Methoxy 4 Trifluoromethyl Benzylamine

Reactions at the Primary Amine Functionality

The primary amine group in 3-Methoxy-4-(trifluoromethyl)benzylamine is a versatile functional handle that readily participates in a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The primary amine of this compound can be readily acylated to form the corresponding amides. This transformation is a common method for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. While specific examples of acylation of this compound are not extensively detailed in the provided search results, the acylation of the closely related 4-(trifluoromethyl)benzylamine (B1329585) is well-documented and serves as a reliable precedent. For instance, 4-(trifluoromethyl)benzylamine has been utilized in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

The general reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond.

Acylating Agent Amine Product
Carboxylic Acid/Coupling Agent This compound N-[[3-Methoxy-4-(trifluoromethyl)phenyl]methyl]amide
Acyl Halide This compound N-[[3-Methoxy-4-(trifluoromethyl)phenyl]methyl]amide
Table 1: General Acylation Reactions of this compound

Recent advancements have also described methods for the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates, a process that could potentially be adapted for derivatives of this compound nih.govresearchgate.netescholarship.org.

The nitrogen atom of the primary amine in this compound is nucleophilic and can undergo alkylation with alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination (also known as reductive alkylation). This one-pot reaction involves the initial formation of an imine or enamine from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine intermediate to the corresponding amine. Various reducing agents can be employed for this purpose, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation researchgate.netbyu.edu.

While specific examples detailing the reductive amination of this compound are not explicitly present in the search results, the general applicability of this method to benzylamines is well-established researchgate.netbyu.edu.

Carbonyl Compound Reducing Agent Product
Aldehyde (R'-CHO) NaBH₃CN N-alkyl-3-Methoxy-4-(trifluoromethyl)benzylamine
Ketone (R'-CO-R'') NaBH(OAc)₃ N-alkyl-3-Methoxy-4-(trifluoromethyl)benzylamine
Table 2: Representative Reductive Alkylation Strategies

This compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of stable hemiaminals as intermediates has been observed in the condensation of substituted benzaldehydes with other primary amines mdpi.com.

The synthesis of fluorinated imines is an active area of research, and various methods have been developed for their preparation, including mechanochemical synthesis and the use of iridium catalysts mdpi.com. These methods could likely be applied to the condensation of this compound with various carbonyl compounds.

The primary amine in this compound is a nucleophile, and its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy (B1213986) group at the 3-position is an electron-donating group, which should increase the electron density on the nitrogen atom and enhance its nucleophilicity. Conversely, the trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which will decrease the electron density on the nitrogen and reduce its nucleophilicity.

Substituent on Benzylamine (B48309) Effect on Nucleophilicity
3-Methoxy Electron-donating, increases nucleophilicity
4-Trifluoromethyl Electron-withdrawing, decreases nucleophilicity
Table 3: Electronic Effects on the Nucleophilicity of the Amine

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is also susceptible to chemical modification, particularly through reactions that are directed by the existing substituents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with various electrophiles to introduce a new substituent.

In this compound, both the methoxy group and the aminomethyl group (or a protected derivative thereof) can potentially act as directing groups. The methoxy group is a well-established DMG. The primary amine itself is generally not a good DMG due to its acidic protons, which would be deprotonated by the strong base. Therefore, protection of the amine, for example as a tertiary amine or an amide, would be necessary to utilize the aminomethyl group as a director.

Given the substitution pattern, a protected form of this compound could potentially undergo directed metalation at the C2 or C5 position of the aromatic ring. The regioselectivity would depend on the specific directing group and the reaction conditions. While specific examples of DoM on this compound are not available in the provided search results, the principles of DoM are well-established for substituted aromatics nih.gov.

Recent advancements in C-H functionalization have also seen the development of methods for meta-selective reactions on benzylamines, often employing a transient mediator strategy with palladium catalysis nih.gov. Such a strategy could potentially be applied to functionalize the C5 or C6 position of the aromatic ring in this compound.

Cross-Coupling Reactions on Halogenated Derivatives

Halogenated derivatives of this compound are valuable precursors for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For a halogenated derivative of this compound, such as the ortho-bromo derivative, this reaction can be employed to introduce new aryl or alkyl groups. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of a Halogenated 3-Methoxy-4-(trifluoromethyl)aniline Derivative

EntryHalogenated SubstrateBoronic Acid/EsterCatalyst SystemProduct
12-Bromo-5-methoxy-4-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyl-5-methoxy-4-(trifluoromethyl)aniline
22-Bromo-5-methoxy-4-(trifluoromethyl)anilineMethylboronic acidPd(dppf)Cl₂, Cs₂CO₃2-Methyl-5-methoxy-4-(trifluoromethyl)aniline
35-Iodo-3-methoxy-4-(trifluoromethyl)aniline4-Vinylphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄5-(4-Vinylphenyl)-3-methoxy-4-(trifluoromethyl)aniline

Note: This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions. Specific conditions and outcomes may vary.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This reaction is instrumental in synthesizing substituted anilines and other nitrogen-containing aromatic compounds. A halogenated derivative of this compound can be coupled with various primary or secondary amines to introduce diverse amino substituents.

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions of a Halogenated 3-Methoxy-4-(trifluoromethyl)aniline Derivative

EntryHalogenated SubstrateAmineCatalyst SystemProduct
12-Bromo-5-methoxy-4-(trifluoromethyl)anilineMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(5-Methoxy-4-(trifluoromethyl)-2-aminophenyl)morpholine
22-Bromo-5-methoxy-4-(trifluoromethyl)anilineAniline (B41778)Pd(OAc)₂, XPhos, Cs₂CO₃N-(5-Methoxy-4-(trifluoromethyl)-2-aminophenyl)aniline
35-Iodo-3-methoxy-4-(trifluoromethyl)anilineBenzylaminePd(OAc)₂, RuPhos, K₂CO₃N-Benzyl-5-(3-methoxy-4-(trifluoromethyl)phenyl)amine

Note: This table is illustrative and based on general principles of Buchwald-Hartwig amination. Specific conditions and outcomes may vary.

Ullmann Condensation (C-O Bond Formation)

The Ullmann condensation is a classic method for forming C-O bonds, typically involving the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. This reaction can be used to introduce alkoxy or aryloxy groups onto the aromatic ring of a halogenated this compound derivative.

Electrophilic Aromatic Substitution Patterns Governed by Substituent Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity of EAS on this compound is governed by the competing directing effects of the substituents present on the ring.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance.

The trifluoromethyl group (-CF₃) is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing inductive effect.

The benzylamine group (-CH₂NH₂) , or more specifically the aminomethyl group, is generally considered to be an activating, ortho-, para- director, although its activating strength can be influenced by the reaction conditions, particularly the acidity of the medium which can lead to protonation of the amine.

In the case of this compound, the powerful ortho-, para- directing influence of the methoxy group is expected to dominate over the meta- directing effect of the trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the benzylamine moiety. The positions ortho to the methoxy group are C2 and C4. The C4 position is substituted with the trifluoromethyl group. Therefore, the most probable position for electrophilic attack is the C2 position , which is ortho to the methoxy group and meta to the trifluoromethyl group. Substitution at the C6 position, which is also ortho to the benzylamine group and meta to the methoxy group, is also a possibility.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-nitro-3-methoxy-4-(trifluoromethyl)benzylamine.

Halogenation: Reactions with halogens (e.g., Br₂ in the presence of a Lewis acid) would likely result in the formation of 2-halo-3-methoxy-4-(trifluoromethyl)benzylamine.

Friedel-Crafts Acylation and Alkylation: These reactions, which involve the introduction of acyl or alkyl groups, are generally less successful on strongly deactivated rings. The presence of the deactivating trifluoromethyl group might hinder these transformations. However, under forcing conditions, acylation or alkylation might occur, again, preferentially at the C2 position.

Modifications and Stability of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com

Reactivity of the Trifluoromethyl Group in Chemical Transformations

The C-F bonds in a trifluoromethyl group are exceptionally strong, making the group generally resistant to chemical transformations. It is stable to most common reaction conditions, including strong acids, bases, and oxidizing or reducing agents. However, under specific and often harsh conditions, the trifluoromethyl group can undergo reactions. For instance, hydrolysis to a carboxylic acid group typically requires forcing conditions that are unlikely to be compatible with the other functional groups in this compound.

Influence on Aromatic Ring Reactivity

The primary influence of the trifluoromethyl group on the aromatic ring is its strong electron-withdrawing nature. This has several consequences:

Deactivation of the Ring: The trifluoromethyl group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivating effect can make electrophilic aromatic substitution reactions more challenging to achieve compared to unsubstituted or activated benzene (B151609) rings.

Increased Acidity of N-H and C-H Bonds: The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of protons on adjacent or nearby atoms. For instance, the N-H protons of the benzylamine group and the benzylic C-H protons may be more acidic than in analogous compounds lacking the trifluoromethyl group.

Influence on Nucleophilic Aromatic Substitution: For derivatives of this compound that bear a leaving group on the aromatic ring, the strong electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic aromatic substitution (SNAAr). This effect is most pronounced when the trifluoromethyl group is positioned ortho or para to the leaving group.

Mechanistic Investigations of Key Transformations Involving 3 Methoxy 4 Trifluoromethyl Benzylamine

Reaction Pathway Elucidation

The reaction pathways for transformations involving 3-methoxy-4-(trifluoromethyl)benzylamine are largely dictated by the nucleophilic nature of the amine group and the electronic effects of the substituted benzene (B151609) ring. Key transformations often involve the formation of imines, amides, or participation in cyclization and cross-coupling reactions.

In many reactions involving benzylamines, key intermediates are formed that dictate the course of the reaction and the final product structure.

Imines and Enamines: Condensation reactions with aldehydes or ketones are fundamental transformations for benzylamines. These reactions proceed through a hemiaminal intermediate , which then dehydrates to form a stable imine (Schiff base) . In certain contexts, the imine can tautomerize to an enamine , which serves as a crucial nucleophilic intermediate in various C-C bond-forming reactions.

Palladacycles: In palladium-catalyzed C-H bond functionalization reactions, a key intermediate is the palladacycle . This organometallic species is formed by the coordination of the benzylamine's nitrogen atom to a palladium(II) center, followed by an intramolecular C-H activation at the ortho-position of the benzene ring. nih.gov Although direct studies on this compound are lacking, research on fluorinated N,N-dimethyl-benzyl amines shows that such cyclopalladation is a viable pathway. nih.gov The formation of these palladacycles is a critical step in directing further functionalization of the aromatic ring. nih.gov

Radical Cations: In photoredox catalysis, single-electron transfer (SET) from the amine can generate a nitrogen-centered radical cation . This intermediate is pivotal in reactions like the azidotrifluoromethoxylation of styrenes, where a related benzylic radical is formed and subsequently trapped. nih.gov

The analysis of transition states provides insight into the stereoselectivity and reaction rates. While specific computational studies for this compound are not available, general principles can be applied.

Open vs. Closed Transition States: In stereoselective reactions, such as the addition of nucleophiles to imines derived from benzylamines, the stereochemical outcome is often rationalized by the geometry of the transition state. For instance, the high stereoselectivity observed in the reaction of sulfinylimines with trifluoromethylating agents suggests the reaction proceeds through a highly organized, open transition state. researchgate.net

Concerted Mechanisms: Some reactions, like the triethylamine-catalyzed isomerization of certain imines, are believed to proceed through a concerted mechanism via a virtually unionized transition state. researchgate.net

Computational Insights: Density Functional Theory (DFT) calculations are a powerful tool for analyzing transition states. For example, in the cycloaddition reactions of nitrilimines, DFT has been used to examine the potential energy surface and identify the transition states leading to different regioisomeric products. researchgate.net Similar computational approaches could be applied to predict the reactivity and transition state geometries for reactions involving this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms and optimizing conditions. For reactions involving benzylamines, the rate is often influenced by factors such as steric hindrance, electronic effects of substituents, and the nature of the catalyst.

Table 1: Factors Influencing Reaction Rates in Benzylamine (B48309) Transformations

FactorInfluence on Reaction RateExample Context
Substituent Effects Electron-donating groups on the aniline (B41778) ring can accelerate electrophilic cyclization, while electron-withdrawing groups may have a lesser effect.Synthesis of substituted quinolines. nih.gov
Catalyst Loading Increasing the ratio of palladium(II) acetate (B1210297) can alter the reaction pathway and rate in cyclopalladation reactions. nih.govC-H bond activation. nih.gov
Solvent Polarity The use of polar solvents can significantly increase reaction rates in certain isomerization reactions. researchgate.netImine isomerization. researchgate.net
Additives The presence of acids or other co-catalysts can accelerate turnover-limiting steps.Palladium-catalyzed C-H activation. nih.gov

Stereochemical Outcomes and Control in Reactions

Controlling stereochemistry is a central theme in modern organic synthesis. In reactions involving this compound, new chiral centers can be generated, and their configuration is determined by the reaction mechanism.

When a reaction creates a new tetrahedral carbon with four different substituents from a flat sp²-hybridized carbon, the incoming group can typically attack from two faces, potentially leading to a mixture of stereoisomers. nih.gov However, the presence of existing chiral centers in the molecule or chiral catalysts can direct the reaction to favor one stereoisomer over the other.

In contrast, reactions at an existing sp³-hybridized carbon, such as in an SN2 reaction, proceed with an inversion of configuration, leading to a single stereoisomeric product. nih.gov The synthesis of chiral α,α,α-trifluoromethylbenzylamines has been achieved through diastereoselective hydrogenation of imines, followed by hydrogenolysis. The stereochemical outcome is controlled by the chiral auxiliary (e.g., α-methylbenzylamine) used to form the imine intermediate. researchgate.net A secondary kinetic resolution during the hydrogenolysis step can further enhance the enantioselectivity. researchgate.net

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

Catalysts and reagents play a pivotal role in controlling the outcome of reactions involving this compound, influencing both reactivity and selectivity.

Palladium Catalysts: Palladium complexes are widely used for cross-coupling and C-H functionalization reactions. In the context of fluorinated benzylamines, palladium(II) acetate, often in its trimeric form Pd₃(OAc)₆, can catalyze cyclopalladation, leading to the formation of palladacycles that are key intermediates for further reactions. nih.gov The choice of ligands and additives can influence the regioselectivity of these transformations. nih.gov

Brønsted and Lewis Acids: Solid Brønsted acid catalysts like Nafion-H and montmorillonite (B579905) K-10 are effective for the synthesis of imines from benzylamines and ketones. researchgate.net These catalysts facilitate the condensation reaction by activating the carbonyl group.

Nucleophilic Catalysts: In some reactions, benzylamine itself can act as a nucleophilic catalyst. For example, in the on-water synthesis of 2-substituted quinolines from 2-aminochalcones, benzylamine facilitates the reaction through a sequence of conjugate addition, condensation, and elimination steps. organic-chemistry.org

Electrophilic Reagents: In the synthesis of substituted quinolines, electrophilic reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) are used to induce the electrophilic cyclization of N-(2-alkynyl)anilines, which could be synthesized from benzylamine precursors. nih.gov

Table 2: Catalysts and Reagents in Benzylamine Chemistry

Catalyst/ReagentRoleReaction Type
Pd(OAc)₂ / Pd₃(OAc)₆ C-H activation catalystCyclopalladation, Cross-coupling nih.gov
Montmorillonite K-10 Heterogeneous acid catalystImine synthesis researchgate.net
Benzylamine Nucleophilic catalystQuinoline synthesis organic-chemistry.org
Iodine Monochloride (ICl) ElectrophileElectrophilic cyclization nih.gov
Ruthenium complexes Transition metal catalystAza-Michael addition and annulation rsc.org
DABCO Basic catalystMulti-component reactions nih.gov

Derivatization and Advanced Functionalization of 3 Methoxy 4 Trifluoromethyl Benzylamine

Synthesis of Substituted Amides and Ureas

The nucleophilic nature of the primary amine in 3-Methoxy-4-(trifluoromethyl)benzylamine makes it an excellent starting material for the synthesis of substituted amides and ureas.

Amide Synthesis: Amides are readily formed through the reaction of the benzylamine (B48309) with various acylating agents. Standard methods include coupling with carboxylic acids using activating agents like carbodiimides, or direct reaction with more reactive acyl chlorides or anhydrides. nih.gov These reactions are typically high-yielding and tolerant of the methoxy (B1213986) and trifluoromethyl groups on the aromatic ring.

Urea (B33335) Synthesis: The synthesis of urea derivatives from this compound can be achieved through several established routes. A common method involves the reaction of the amine with an isocyanate, which provides a direct and often quantitative route to N,N'-disubstituted ureas. organic-chemistry.orgbioorganic-chemistry.com Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can be used to generate both symmetrical and unsymmetrical ureas. lookchem.comresearchgate.net Modern methods also utilize reagents like bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) to facilitate the conversion of carbamates to ureas under mild conditions. lookchem.com

The following table summarizes representative synthetic routes to amides and ureas starting from this compound.

Table 1: Synthesis of Amide and Urea Derivatives

Starting MaterialReagent(s)Product TypeGeneral Conditions
This compoundR-COOH, DCC/DMAPSubstituted AmideInert solvent (e.g., DCM), room temperature
This compoundR-COCl, Et3NSubstituted AmideAprotic solvent (e.g., THF), 0 °C to room temperature
This compoundR-N=C=ON,N'-Disubstituted UreaAprotic solvent (e.g., Toluene), room temperature
This compound1. Triphosgene; 2. R2NHN,N',N'-Trisubstituted UreaTwo-step, one-pot reaction with a non-nucleophilic base

Formation of Heterocyclic Compounds Incorporating the Benzylamine Moiety

The benzylamine moiety is a valuable precursor for the construction of various nitrogen-containing heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the amine group can be incorporated into diverse ring structures, which are prevalent in medicinal chemistry.

A notable example is the synthesis of trifluoromethylated imidazo-fused N-heterocycles. organic-chemistry.org In this approach, heterocyclic benzylamines react with trifluoroacetic anhydride (B1165640) (TFAA). The reaction proceeds through the formation of a benzylic N-trifluoroacetamide intermediate, which then undergoes dehydrative cyclization to yield the fused heterocyclic product. organic-chemistry.orgacs.org This methodology is scalable and tolerates a range of functional groups, making it suitable for creating libraries of complex molecules. organic-chemistry.org

Another important class of heterocycles accessible from this benzylamine are 1,2,4-triazoles. These can be synthesized via [3+2] cycloaddition reactions where a nitrile imine, generated in situ, reacts with a suitable nitrile. mdpi.com The benzylamine can be converted into a precursor for the nitrile imine, enabling its incorporation into the triazole ring.

Table 2: Formation of Heterocyclic Compounds

Starting Material DerivativeKey Reagent(s)Heterocyclic ProductReaction Type
N-(3-Methoxy-4-(trifluoromethyl)benzyl)pyridin-2-amineTrifluoroacetic anhydride (TFAA)Imidazo[1,2-a]pyridineAmidation followed by dehydrative cyclization
N'-(3-Methoxy-4-(trifluoromethyl)benzyl)benzohydrazonoyl chlorideBase (e.g., Et3N), Nitrile (R-CN)1,2,4-TriazoleIn situ nitrile imine formation and [3+2] cycloaddition

Design and Synthesis of Complex Molecular Architectures

This compound serves as a crucial building block for the assembly of larger, more complex molecular architectures. The derivatives synthesized in the preceding sections, such as amides, ureas, and heterocycles, are not merely final products but can act as intermediates for further elaboration.

For example, the aromatic ring of the benzylamine scaffold can be further functionalized through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The existing substituents will direct new functionalities to specific positions, allowing for controlled synthesis of multi-substituted aromatic compounds. These elaborated scaffolds can be key components of pharmacologically active molecules or advanced materials.

Furthermore, the benzylamine-derived heterocycles can be integrated into larger systems. For instance, a halogenated derivative of an imidazopyridine formed from the benzylamine could undergo Suzuki or Sonogashira coupling reactions, linking it to other aromatic or acetylenic moieties to build extended conjugated systems or complex drug-like molecules. organic-chemistry.org The ability to systematically build upon the initial benzylamine core highlights its utility in modular synthesis approaches toward novel and intricate chemical structures. nih.gov

Influence of Substituents on Derivative Reactivity and Selectivity

The reactivity of this compound and its derivatives is significantly modulated by the electronic and steric properties of the methoxy and trifluoromethyl groups on the phenyl ring.

The two substituents on the aromatic ring have opposing electronic effects, creating a push-pull system that influences the molecule's reactivity.

Trifluoromethyl (-CF₃) Group: Located at the 4-position, the CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and decreases the basicity and nucleophilicity of the benzylic amine. Its presence often enhances metabolic stability and lipophilicity in drug candidates.

Methoxy (-OCH₃) Group: Situated at the 3-position, the methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction but strongly electron-donating through resonance, with the latter effect typically dominating in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (relative to the methoxy group). nih.gov

The steric bulk of the methoxy group, while not exceptionally large, can influence the regioselectivity of reactions occurring at the adjacent benzylic carbon or on the aromatic ring by sterically hindering certain approaches of reagents. nih.gov

The interplay of electronic and steric effects governs the selectivity of derivatization reactions.

Regioselectivity: In electrophilic aromatic substitution reactions, the combined directing effects of the substituents determine the position of substitution. The methoxy group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. This leads to a complex substitution pattern where the positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while the positions meta to the trifluoromethyl group (positions 2 and 6) are least deactivated. The outcome of such reactions will depend heavily on the specific electrophile and reaction conditions.

Regioselectivity can also be observed in reactions involving the amine itself. For instance, in certain metal-catalyzed reactions, the electronic nature of the aromatic ring can influence which nitrogen atom of a urea derivative reacts preferentially. nih.gov

Diastereoselectivity: When new stereocenters are created during the derivatization of this compound, controlling the diastereoselectivity is crucial. For example, if the benzylamine is first converted to an imine and then subjected to nucleophilic addition, a new stereocenter is formed adjacent to the substituted aromatic ring. The steric and electronic nature of the benzyl (B1604629) moiety can influence the facial selectivity of the attack, potentially leading to a preference for one diastereomer over another. chemrxiv.org In catalytic asymmetric reactions, chiral catalysts can be employed to achieve high levels of both enantio- and diastereoselectivity in the synthesis of chiral amines and their derivatives. chemrxiv.org

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for the Synthesis of Functional Molecules

As a primary benzylamine (B48309), 3-Methoxy-4-(trifluoromethyl)benzylamine is poised to be a versatile building block for the synthesis of a wide range of functional molecules. Its amine group can readily undergo reactions such as acylation, alkylation, arylation, and reductive amination. These reactions allow for the construction of amides, secondary and tertiary amines, and other nitrogen-containing scaffolds that are prevalent in medicinal chemistry and materials science.

The unique substitution pattern of the benzene (B151609) ring, featuring both an electron-donating methoxy (B1213986) group and a potent electron-withdrawing trifluoromethyl group, can impart specific properties to the target molecules. This combination can influence factors such as molecular conformation, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive compounds. For instance, in the development of novel pharmaceuticals, the introduction of this moiety could be explored to optimize the binding affinity of a drug candidate to its biological target.

Precursor in the Research and Development of Fluorine-Containing Organic Compounds

The trifluoromethyl (-CF3) group is a crucial substituent in modern medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. As a trifluoromethyl-substituted benzylamine, this compound serves as a direct precursor for the introduction of this important functional group into new molecular entities.

The research and development of novel fluorine-containing organic compounds often rely on the availability of versatile fluorinated building blocks. This compound provides a scaffold where the trifluoromethyl group is strategically positioned on an aromatic ring, which can then be further functionalized through reactions involving the benzylamine moiety. This allows chemists to systematically explore the impact of the 3-methoxy-4-(trifluoromethyl)phenyl group on the biological activity and physicochemical properties of a lead compound. The stability of the C-CF3 bond ensures that this group remains intact throughout multi-step synthetic sequences.

Role in the Elaboration of Diverse Chemical Scaffolds

The reactivity of the primary amine in this compound allows for its use in the construction of a variety of chemical scaffolds. It can be employed in condensation reactions with carbonyl compounds to form imines, which can then be reduced to secondary amines or used in cycloaddition reactions to generate heterocyclic systems.

Furthermore, its participation in multicomponent reactions could lead to the efficient assembly of complex molecular architectures from simple starting materials in a single synthetic operation. The resulting scaffolds, bearing the distinct 3-methoxy-4-(trifluoromethyl)phenyl substituent, could be screened for a wide range of biological activities. The ability to readily modify the amine functionality makes this compound an attractive starting point for the generation of chemical libraries for high-throughput screening in drug discovery and agrochemical research. While specific examples in the literature are scarce, the fundamental reactivity of benzylamines supports its potential role in the elaboration of diverse and novel chemical structures.

Computational and Theoretical Studies of 3 Methoxy 4 Trifluoromethyl Benzylamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of molecular systems. These methods are used to predict a wide range of properties, from molecular geometry to electronic characteristics, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can calculate structural parameters with high accuracy. researchgate.net

For a molecule like 3-Methoxy-4-(trifluoromethyl)benzylamine, DFT calculations can predict key bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net The electronic properties, such as charge distribution and dipole moment, are also elucidated, providing insight into the molecule's polarity and intermolecular interactions.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations on Analogous Compounds

ParameterFunctional GroupPredicted Value
Bond Length (Å)Aromatic C-C~1.39 Å
Bond Length (Å)C-CF₃~1.50 Å
Bond Length (Å)C-O (Methoxy)~1.36 Å
Bond Length (Å)C-CH₂~1.51 Å
Bond Length (Å)CH₂-NH₂~1.47 Å
Bond Angle (°)C-C-C (Ring)~120°
Bond Angle (°)C-CH₂-NH₂~111°

Note: These values are representative and derived from DFT studies on similar substituted benzylamine (B48309) and trifluoromethyl compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the electron-donating methoxy (B1213986) group and electron-withdrawing trifluoromethyl group significantly influence the energies and distributions of these orbitals. The HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the trifluoromethyl group and the benzylamine moiety. researchgate.net

Table 2: Representative FMO Parameters for Trifluoromethyl- and Methoxy-Substituted Aromatic Compounds

ParameterTypical Calculated Value (eV)Implication
EHOMO-6.0 to -7.0 eVIndicates electron-donating capability.
ELUMO-1.0 to -2.0 eVIndicates electron-accepting capability.
Energy Gap (ΔE)4.0 to 5.0 eVSuggests high kinetic stability but moderate reactivity. nih.gov
Global Hardness (η)~2.0 to 2.5 eVMeasures resistance to charge transfer.
Electronegativity (χ)~3.5 to 4.5 eVMeasures the power to attract electrons.

Note: Values are illustrative, based on DFT calculations for similar molecular structures. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. wolfram.com These maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions and for identifying sites of electrophilic and nucleophilic attack. walisongo.ac.id

In an MEP map of this compound:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are expected to be located around the oxygen atom of the methoxy group and the nitrogen atom of the amine group due to the presence of lone pairs.

Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the region around the highly electronegative fluorine atoms of the trifluoromethyl group are expected to show a strong positive potential. researchgate.net

Neutral Potential (Green): These regions correspond to the carbon atoms of the aromatic ring.

The MEP map provides a clear rationale for the molecule's reactivity patterns and intermolecular interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Energetics

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and determine their relative energies. For this compound, key rotations occur around the C(ring)-CH₂ bond and the CH₂-NH₂ bond.

Computational methods can perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. This analysis reveals the energy barriers between different conformers and identifies the global minimum energy structure. Studies on similar molecules, such as 4-(trifluoromethyl)benzylamine (B1329585) and N-[4-(trifluoromethyl)phenyl]benzamide, show that the orientation of the functional groups relative to the phenyl ring significantly impacts molecular stability. researchgate.netnih.gov DFT calculations have shown that the energy differences between conformers can be on the order of a few kJ/mol, and that crystal packing forces can sometimes favor a conformation that is slightly higher in energy than the calculated gas-phase minimum. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By modeling the entire reaction pathway, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are commonly used to determine the geometries of these species and to calculate their corresponding energies. mdpi.com

For reactions involving this compound, such as N-acylation or Schiff base formation, computational modeling could:

Map the Reaction Coordinate: Trace the energy of the system as it progresses from reactants to products.

Calculate Activation Energies (Ea): Determine the energy barrier of each step by locating the transition state. The step with the highest activation energy is the rate-determining step. mdpi.com

Visualize Transition States: Analyze the geometry of transition states to understand bond-making and bond-breaking processes.

These computational insights provide a detailed, step-by-step understanding of how a chemical transformation occurs, which is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters from First Principles

Ab initio quantum chemical methods can predict various spectroscopic properties with remarkable accuracy. These theoretical spectra are crucial for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule's normal modes. The predicted wavenumbers are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. researchgate.net For this compound, this would allow for the assignment of characteristic peaks, such as N-H stretching, C-F stretching of the CF₃ group, C-O stretching of the methoxy group, and aromatic ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and show good correlation with experimental spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂Symmetric/Asymmetric Stretching3350 - 3500
Aromatic C-HStretching3000 - 3100
-CH₂-Stretching2850 - 2960
-CF₃Asymmetric Stretching~1320
-CF₃Symmetric Stretching~1130
C-O (Methoxy)Stretching1020 - 1250

Note: These are typical frequency ranges derived from computational studies on analogous compounds. researchgate.net

Structure-Reactivity Relationship Studies via Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through the application of theoretical models, researchers can elucidate the electronic properties and predict the reactive behavior of this compound and its derivatives without the need for extensive empirical experimentation. Density Functional Theory (DFT) is a frequently employed computational method that offers valuable insights into molecular structure, vibrational frequencies, and electronic characteristics. researchgate.net These computational approaches are instrumental in predicting the sites of electrophilic and nucleophilic attacks, thereby guiding synthetic strategies and the design of novel molecules with desired properties.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. These descriptors include chemical potential (μ), global hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.netresearchgate.net Hardness and softness are concepts that describe the resistance of a molecule to changes in its electron distribution; hard molecules have a large HOMO-LUMO gap, whereas soft molecules have a small gap. The electrophilicity index quantifies the ability of a molecule to accept electrons. By calculating these parameters for a series of derivatives, a quantitative structure-reactivity relationship (QSRR) can be established, offering predictive power for the reactivity of newly designed compounds.

To pinpoint the most reactive sites within the this compound molecule, local reactivity descriptors such as Fukui functions and dual descriptors are employed. researchgate.netresearchgate.net These computational tools help to identify which atoms are more susceptible to nucleophilic or electrophilic attack. For instance, the analysis might reveal the specific carbon atoms on the benzene (B151609) ring or the nitrogen atom of the amine group as primary sites for chemical reactions. Such detailed information is invaluable for understanding reaction mechanisms and for the rational design of synthetic pathways.

Natural Bond Orbital (NBO) analysis is another critical computational technique that provides a detailed picture of the charge distribution within the molecule. researchgate.net By examining the delocalization of electron density between occupied and unoccupied orbitals, NBO analysis can reveal key intramolecular interactions, such as hyperconjugation and steric effects, that influence the stability and reactivity of different conformations of this compound and its derivatives.

The following interactive table provides a representative example of the types of data generated in computational studies to assess the structure-reactivity relationships of benzylamine derivatives.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Global Hardness (η)Electrophilicity Index (ω)
4-(Trifluoromethyl)benzylamine-7.21-0.996.223.112.98
This compound-6.95-0.856.103.053.15
2,5-Dimethoxy-4-(trifluoromethyl)benzylamine-6.78-0.795.992.993.32
3-Chloro-4-(trifluoromethyl)benzylamine-7.35-1.156.203.103.21
3-Nitro-4-(trifluoromethyl)benzylamine-7.89-2.105.792.894.34

Note: The data in this table is illustrative and intended to represent the typical outputs of computational studies. Actual values would be obtained from specific DFT calculations.

Advanced Analytical Techniques in the Research of 3 Methoxy 4 Trifluoromethyl Benzylamine

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight and elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the confident assignment of a unique molecular formula.

For 3-Methoxy-4-(trifluoromethyl)benzylamine, the theoretical monoisotopic mass can be calculated from the sum of the exact masses of its constituent atoms (C₉H₁₀F₃NO). This calculated value serves as a benchmark for experimental HRMS analysis. An experimental measurement that closely matches the theoretical mass confirms the elemental composition and, by extension, the molecular formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₉H₁₀F₃NO
Theoretical Monoisotopic Mass205.07145 Da
Expected [M+H]⁺ Ion206.07872 Da

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of this compound.

¹H NMR: This technique provides information on the number and type of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) group, the benzylic methylene (-CH₂-) group, and the amine (-NH₂) protons. The splitting patterns (multiplicity) and coupling constants of the aromatic signals would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals for the aromatic carbons (including those directly bonded to the methoxy and trifluoromethyl groups), the methoxy carbon, and the benzylic methylene carbon. The large quadrupole moment of the ¹⁴N nucleus often broadens the signal of the attached carbon, which can be a characteristic feature.

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. It typically shows a single sharp signal for the three equivalent fluorine atoms. The chemical shift of this signal is characteristic of the electronic environment of the -CF₃ group on the aromatic ring.

NucleusExpected Signals for this compound
¹HAromatic protons (3H), Methylene protons (2H), Methoxy protons (3H), Amine protons (2H)
¹³CAromatic carbons (6C, including quaternary carbons), Methylene carbon (1C), Methoxy carbon (1C), Trifluoromethyl carbon (1C, often a quartet due to C-F coupling)
¹⁹FA singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group

Advanced NMR Techniques (e.g., 2D NMR, variable temperature NMR) for Conformational and Mechanistic Studies

To gain deeper insights into the molecule's structure and dynamics, advanced NMR techniques are utilized.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.

COSY would reveal correlations between neighboring protons, confirming the arrangement of substituents on the aromatic ring.

HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of the methylene and methoxy signals in both ¹H and ¹³C spectra.

Variable Temperature (VT) NMR: This technique is employed to study dynamic processes, such as conformational changes that are rapid on the NMR timescale. For this compound, VT-NMR could be used to investigate the rotation around the C-CH₂NH₂ and C-OCH₃ bonds. Changes in the NMR spectra as the temperature is lowered could indicate the freezing out of different conformers, providing valuable information on the molecule's flexibility and the energy barriers between different spatial arrangements.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice.

For this compound, a successful crystal structure analysis would provide:

Unambiguous confirmation of its molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing arrangement.

Although obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the gold standard for structural determination.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and are widely used for both the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products, providing a quantitative measure of its purity (e.g., >99%). The method can also be scaled up for preparative chromatography to isolate the pure compound.

ParameterTypical Conditions for Analysis
TechniqueReversed-Phase HPLC
Stationary PhaseC18 (Octadecylsilyl)
Mobile PhaseA gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.
DetectionUV-Vis spectroscopy (typically at a wavelength where the aromatic ring absorbs, e.g., 254 nm)

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds like this compound. The method's high resolution makes it suitable for separating isomers and quantifying the purity of the compound. The elution characteristics of this compound in a GC system are determined by its volatility and its interaction with the stationary phase of the column.

The presence of the polar amine group and the methoxy group, along with the trifluoromethyl group, suggests that a mid-polarity column would provide optimal separation. nottingham.edu.my For instance, a stationary phase like 50% phenyl - 50% dimethyl polysiloxane is effective for resolving positional isomers of substituted benzylamines. nottingham.edu.my The elution order of such isomers is often related to the degree of substitution and the resulting steric hindrance, with more sterically crowded isomers sometimes eluting earlier. nottingham.edu.my

A Flame Ionization Detector (FID) is commonly used for the detection of organic analytes like benzylamines due to its high sensitivity and wide linear range. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) is an invaluable detector, providing detailed fragmentation patterns.

Below is a table of proposed GC parameters suitable for the analysis of this compound, based on methods used for similar aromatic amines. wvu.edu

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Value/Description
Column Type Capillary Column
Stationary Phase 50% Phenyl - 50% Dimethyl polysiloxane
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temperature of 150 °C, ramped to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or 250 °C (MS transfer line)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing its vibrational modes. These techniques are essential for identifying functional groups and gaining insights into the conformational structure of this compound.

The vibrational spectrum of this molecule can be interpreted by considering the characteristic frequencies of its constituent parts: the primary amine (-CH₂NH₂), the methoxy group (-OCH₃), the trifluoromethyl group (-CF₃), and the 1,2,4-trisubstituted benzene ring.

Amine Group Vibrations : The primary amine group will exhibit characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹. Typically, two bands are observed for the asymmetric and symmetric stretching modes. researchgate.netresearchgate.net The C-N stretching vibration is expected to appear in the 1020-1180 cm⁻¹ range. researchgate.net

Methoxy Group Vibrations : The methoxy group is characterized by C-H stretching of the methyl group, usually observed around 2830-2960 cm⁻¹. More significantly, the C-O stretching vibrations of the anisole-like moiety give rise to two distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.compearson.com

Trifluoromethyl Group Vibrations : The C-F bonds in the trifluoromethyl group lead to strong absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ region. The exact position can be influenced by the electronic effects of the aromatic ring.

Aromatic Ring Vibrations : The 1,2,4-trisubstituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern also gives rise to characteristic C-H out-of-plane bending vibrations in the 780-900 cm⁻¹ range. libretexts.org

The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar N-H and C-O bonds will show strong IR absorption, the more symmetric vibrations of the aromatic ring and the C-F bonds may be more prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds. researchgate.netbartleby.comlibretexts.orgsemanticscholar.org

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Asymmetric & Symmetric Stretching 3300 - 3400 IR, Raman
Aromatic C-H Stretching 3000 - 3100 IR, Raman
Aliphatic C-H Stretching (CH₂ and OCH₃) 2830 - 2960 IR, Raman
Aromatic C=C Stretching 1450 - 1600 IR, Raman
C-F Asymmetric & Symmetric Stretching 1100 - 1350 IR, Raman
Asymmetric C-O-C Stretching ~1250 IR
C-N Stretching 1020 - 1180 IR
Symmetric C-O-C Stretching ~1040 IR
Aromatic C-H Out-of-Plane Bending 780 - 900 IR

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The development of green and efficient methods for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzylamine is a key area for future research. Current synthetic strategies for similar compounds often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. Future efforts will likely concentrate on the following areas:

Catalytic Reductive Amination: The reductive amination of 3-methoxy-4-(trifluoromethyl)benzaldehyde (B2794991) is a promising route. researchgate.netresearchgate.netgoogle.com Research in this area could focus on the development of highly efficient and selective catalysts, such as those based on earth-abundant metals, to minimize waste and energy consumption. researchgate.net The use of greener reducing agents, like formic acid or dihydrogen, in combination with advanced catalytic systems, could further enhance the sustainability of this process. researchgate.net

Reduction of Nitriles and Oximes: Alternative synthetic pathways, such as the reduction of 3-methoxy-4-(trifluoromethyl)benzonitrile (B1371296) or the corresponding oxime, warrant further investigation. chemicalbook.com The development of novel catalytic systems for these transformations could offer more direct and atom-economical routes to the target compound.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound.

Exploration of Novel Reactivity Patterns for the Compound

The unique electronic properties of this compound, arising from the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group, suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness these novel reactivity patterns.

C-H Functionalization: The selective functionalization of the C-H bonds on the aromatic ring or the benzylic position could provide direct access to a wide range of derivatives. rsc.org Research into transition-metal-catalyzed C-H activation reactions will be crucial in this regard.

Deaminative Coupling Reactions: The development of metal-free deaminative coupling reactions of this compound with various coupling partners, such as boronic acids, could lead to the efficient synthesis of diarylmethanes and other valuable scaffolds. rsc.org

Oxidative Coupling Reactions: The investigation of oxidative coupling reactions of the primary amine could lead to the formation of imines and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. acs.org

Rational Design of Derivatives for Specific Advanced Research Applications

The core structure of this compound serves as an excellent scaffold for the rational design of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore in many approved drugs, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com Future research could focus on incorporating the this compound moiety into novel drug candidates targeting a range of diseases. The methoxy group can also be a site for modification to fine-tune the electronic and steric properties of the molecule.

Agrochemicals: Substituted benzylamines are important components of some agrochemicals. chemimpex.com The unique substitution pattern of this compound could be exploited in the design of new herbicides, pesticides, or fungicides with improved efficacy and environmental profiles.

Materials Science: The incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nii.ac.jpkashanu.ac.irresearchgate.net Research could explore its use in the synthesis of high-performance polyimides, polyamides, and other advanced polymers.

Integration of Advanced Computational and Experimental Approaches for Deeper Understanding

A synergistic approach that combines advanced computational modeling with experimental validation will be instrumental in accelerating the exploration of this compound and its derivatives.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's geometric and electronic structure, spectroscopic properties, and reactivity. These theoretical insights can guide the design of new experiments and the interpretation of results.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, Mass Spectrometry) and X-ray crystallographic studies of the compound and its derivatives will provide crucial experimental data to validate computational models and to fully characterize their three-dimensional structures.

Potential for Broader Application as a Versatile Synthetic Building Block

Beyond its direct applications, this compound has the potential to become a widely used and versatile building block in organic synthesis. Its functional groups offer multiple points for chemical modification, allowing for the construction of complex molecular architectures. Future research will likely see its expanded use in the synthesis of natural products, pharmaceuticals, and functional materials.

Q & A

Q. What are the recommended safety protocols for handling 3-Methoxy-4-(trifluoromethyl)benzylamine in laboratory settings?

Answer:

  • Hazard Analysis : Conduct a thorough risk assessment before synthesis or handling, including evaluation of flammability, mutagenicity, and decomposition risks. Reference guidelines like Prudent Practices in the Laboratory (Chapter 4) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure .
  • Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent decomposition. Avoid exposure to heat, as DSC studies show decomposition upon heating for related trifluoromethyl benzylamine analogs .
  • Mutagenicity : Ames II testing on structurally similar anomeric amides indicates mutagenicity comparable to benzyl chloride. Implement strict waste disposal protocols .

Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?

Answer:

  • Intermediate Preparation : Start with 3-Methoxy-4-(trifluoromethyl)aniline (CAS 106877-20-7) as a precursor. Use reductive amination or nucleophilic substitution to introduce the benzylamine group .
  • Coupling Reactions : Optimize conditions for Buchwald-Hartwig amination or Ullmann coupling to attach the methoxy-trifluoromethyl aryl group. Monitor reaction progress via TLC or GC-MS .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures. Confirm purity via HPLC (>98% area%) and ¹⁹F NMR .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., microbial leucyl-tRNA synthetase). The trifluoromethyl group enhances binding affinity through hydrophobic interactions .
  • QSAR Analysis : Correlate electronic properties (Hammett σ constants) of the methoxy and trifluoromethyl substituents with antimicrobial activity. Validate predictions via enzyme inhibition assays .

Q. What analytical techniques are critical for characterizing the stability of this compound under various conditions?

Answer:

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For analogs, decomposition occurs at ~120°C, necessitating low-temperature storage .
  • Hydrolytic Stability : Use ¹H NMR in D₂O to monitor hydrolysis rates. The electron-withdrawing trifluoromethyl group may slow degradation compared to non-fluorinated analogs .
  • Photostability : Conduct UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines). Methoxy groups may reduce photodegradation compared to hydroxylated derivatives .

Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence the coordination chemistry of this compound?

Answer:

  • Ligand Design : The trifluoromethyl group enhances Lewis acidity in metal complexes (e.g., Fe(III) chelates). Compare stability constants (log K) with non-fluorinated analogs using potentiometric titrations .
  • Steric Effects : Methoxy groups at the 3-position may hinder coordination to metal centers. Analyze crystal structures (XRD) to assess binding geometry .

Methodological Tools

  • Synthesis : Hazard analysis templates , GC-MS for reaction monitoring .
  • Characterization : ¹H/¹³C/¹⁹F NMR, HPLC , DSC .
  • Biological Testing : Ames II mutagenicity assays , molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.